molecular formula C19H19NO2 B1600303 1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 37663-42-6

1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No. B1600303
CAS RN: 37663-42-6
M. Wt: 293.4 g/mol
InChI Key: RZXNEAPKBXXMQP-UHFFFAOYSA-N
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Description

1-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one, also known as BIBP-3226, is a synthetic molecule that has been widely studied in the scientific research community due to its potential applications in various areas. BIBP-3226 is a member of the class of compounds known as spirocyclic piperidines, which are characterized by a cyclic structure with a six-membered ring composed of four carbon atoms and two nitrogen atoms. BIBP-3226 has been found to have a variety of biochemical and physiological effects that make it an attractive candidate for a wide range of research applications.

Scientific Research Applications

Sigma Ligand Research

1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one and its derivatives have been extensively studied for their potential as sigma ligands. These compounds, including Lu 28-179, have shown selective affinity for sigma 2 binding sites, demonstrating subnanomolar affinity levels. Research indicates that the structural factors, such as N-substituent size and lipophilicity, significantly influence their affinity and selectivity for sigma 1 and sigma 2 binding sites. Compounds with medium-sized N-substituents have potent but unselective sigma binding, whereas those with longer chain lengths and increased lipophilicity show high affinity and selectivity for sigma 2 binding sites (Moltzen, Perregaard, & Meier, 1995).

Central Nervous System (CNS) Agents

Studies have synthesized various derivatives of 1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one to explore their potential as CNS agents. Investigations into N-sulfur derivatives and N-heteroatom derivatives of the compound have indicated marked species-specific diuretic and antihypertensive activity, as well as significant antitetrabenazine activity, suggesting potential therapeutic applications in the CNS domain (Klioze & Novick, 1978); (Bauer et al., 1976).

Neurokinin Receptor Antagonists

Research involving spiro-substituted piperidines, including derivatives of 1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one, has focused on developing novel neurokinin receptor antagonists. A study analyzing the structural requirements for NK2 receptor binding highlighted the potential of these compounds as lead structures for developing new antagonists for NK1 and NK2 receptors. The potent inhibitory activity of these compounds against neurokinin-induced bronchoconstriction makes them a promising avenue for therapeutic application (Kubota et al., 1998).

Histamine Release Inhibition

Compounds structurally related to 1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one have been synthesized and evaluated for their ability to inhibit histamine release from mast cells. These findings suggest that modifications of the spiro[isobenzofuran-1,4'-piperidin] structure can lead to potential agents for controlling histamine-mediated conditions (Yamato et al., 1981).

properties

IUPAC Name

1'-benzylspiro[2-benzofuran-3,4'-piperidine]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c21-18-16-8-4-5-9-17(16)19(22-18)10-12-20(13-11-19)14-15-6-2-1-3-7-15/h1-9H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXNEAPKBXXMQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437639
Record name 1'-benzylspiro[2-benzofuran-3,4'-piperidine]-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

CAS RN

37663-42-6
Record name 1'-benzylspiro[2-benzofuran-3,4'-piperidine]-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-bromobenzoic acid (20.12 g, 0.1 mol) in THF (200 mL) was treated dropwise with n-BuLi (2.5 M, 80 mL) at −78° C. The mixture was stirred at this temperature for 30 min, followed by dropwise addition of a solution of N-benzylpiperdine-4-one (26 g, 137 mmol) in THF (100 mL). The resulting mixture was stirred at −78° C. for 30 min, and was then allowed to warm to room temperature and stirred overnight. The reaction was quenched with water (100 mL) and the resulting mixture was washed with ether (100 mL). The aqueous layer was refluxed for 1 hr and then acidified to pH 2.5. The mixture was extracted with CHCl3 (3×50 mL), the combined organic layers were washed with brine, dried over Na2SO4 and concentrated to dryness to obtain 1′-benzyl-3H-spiro[isobenzofuran-1,4′-piperidin]-3-one 1b (6 g).
Quantity
20.12 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Awasthi - 2013 - egrove.olemiss.edu
Cocaine abuse is a widespread problem with no effective treatment. Cocaine primarily blocks the dopamine transporter’s (DAT) ability to remove dopamine from the synapse, leading to …
Number of citations: 0 egrove.olemiss.edu

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